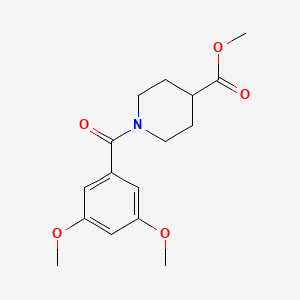![molecular formula C14H10ClF3N2OS B5878466 N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFTRinh-172 and is known for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTRinh-172 has been studied extensively for its potential to treat various diseases and disorders, including cystic fibrosis, polycystic kidney disease, and cholera.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 works by inhibiting the function of the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, which is responsible for regulating the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein is defective, leading to the accumulation of thick, sticky mucus in the lungs and other organs. N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been shown to improve the function of the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, leading to improved mucus clearance and respiratory function.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been shown to have a number of biochemical and physiological effects. In addition to its ability to improve N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea function, N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has also been shown to inhibit the activity of other ion channels, including the calcium-activated chloride channel (CaCC). This inhibition has been shown to reduce the secretion of fluid in the intestine, making N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 a potential treatment for cholera.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has a number of advantages and limitations for use in lab experiments. One of the main advantages of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 is its specificity for the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, making it a useful tool for studying the function of this protein. However, N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 also has limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Orientations Futures
There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172. One potential direction is the development of more potent and specific inhibitors of the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein. Another direction is the investigation of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 in other diseases and disorders, such as polycystic kidney disease. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 and its potential limitations for use in clinical settings.
Conclusion
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein and improve respiratory function in individuals with cystic fibrosis. N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 also has potential applications in other diseases and disorders, making it an important area of research for the future.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 involves the reaction of 3-chloro-4-fluoroaniline with 2-(difluoromethoxy)benzoyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been extensively studied for its potential therapeutic applications in various diseases and disorders. One of the most notable applications of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 is in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been shown to improve the function of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, which is defective in individuals with cystic fibrosis.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(difluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2OS/c15-9-7-8(5-6-10(9)16)19-14(22)20-11-3-1-2-4-12(11)21-13(17)18/h1-7,13H,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEXBMSDFZHJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-[2-(difluoromethoxy)phenyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



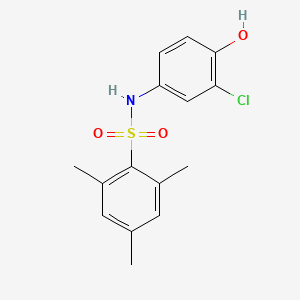
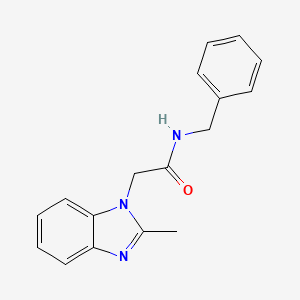
![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)

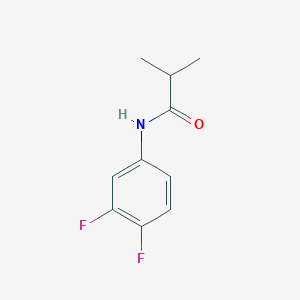
![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)
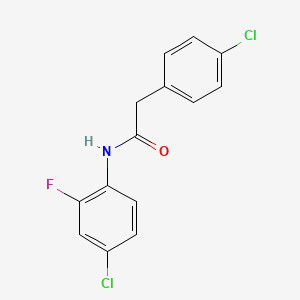
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
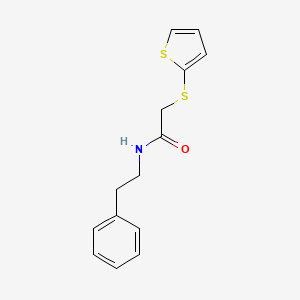
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
